molecular formula C15H9Cl2N B2521861 (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile CAS No. 68620-10-0

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile

Cat. No. B2521861
CAS RN: 68620-10-0
M. Wt: 274.14
InChI Key: KMPHRQRSPYKVJB-JYRVWZFOSA-N
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Description

The compound (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile is a type of α,β-diarylacrylonitrile derivative, which is a class of organic compounds characterized by the presence of an acrylonitrile group attached to an aromatic ring. These compounds are of interest due to their diverse applications in materials science, including their use in the synthesis of photoluminescent materials and their potential in forming bioactive heterocycles.

Synthesis Analysis

The synthesis of related α,β-diarylacrylonitrile derivatives typically involves base-catalyzed condensation reactions. For instance, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile was prepared through the condensation of 4-diphenylaminobenzaldehyde and 2-(4-bromophenyl)acetonitrile . Similarly, compounds like 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile are synthesized by base-catalyzed reactions of appropriate benzaldehydes with acetonitriles . Although the specific synthesis of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile is not detailed in the provided papers, it can be inferred that a similar strategy could be employed using 2,4-dichloroacetophenone and an appropriate benzaldehyde derivative.

Molecular Structure Analysis

The molecular structure of α,β-diarylacrylonitrile derivatives is often confirmed using spectroscopic methods such as FTIR, NMR, and MS, along with single-crystal X-ray diffraction studies . For example, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction . These methods provide detailed information about the geometrical parameters and the electronic environment within the molecule, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

The reactivity of α,β-diarylacrylonitrile derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. The addition of amines to these compounds can lead to color changes due to ion-pair formation, as observed in the case of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile . This suggests that (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile could also undergo similar reactions with amines, potentially leading to interesting colorimetric or conductive properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of α,β-diarylacrylonitrile derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability, as evidenced by their high decomposition temperatures . The photoluminescent properties of these derivatives are also noteworthy, with some emitting green fluorescence upon UV irradiation . The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the first hyperpolarizability, can be analyzed using computational methods like density functional theory (DFT) . These analyses provide insights into the charge transfer processes within the molecule and its potential nonlinear optical properties.

Scientific Research Applications

Molecular Structure and Crystallography

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile and its derivatives have been studied for their molecular structure and crystallography. The central double bond in these compounds is trans-configured, and the dihedral angles between planar fragments of the molecules are notably specific. For example, in one study, the angle was recorded as 44.53(4)°, indicating a precise molecular orientation. These molecules exhibit stable crystal packing, often stabilized by C-H⋯O and C-H⋯Cl contacts, highlighting their potential in structural and materials science research (Yathirajan et al., 2007).

Polymer Science

In polymer science, (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile has been explored for creating homo- and co-polymers. A specific monomer, 2,4-dichlorophenyl methacrylate, was synthesized and used to prepare polymers with unique properties. These polymers have been characterized for their molecular weights, polydispersity, and thermal properties. Notably, some of these polymers displayed antimicrobial properties and showed the capability to adsorb metal ions from solutions, indicating their utility in environmental and biomedical applications (Pravin M. Patel et al., 2004).

Spectroscopic Analysis and Molecular Properties

Spectroscopic analysis of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile derivatives has provided insights into their molecular properties. Studies involving FT-IR, NBO, HOMO, LUMO, and MEP analyses have been conducted to understand the structure, vibrational frequencies, and electronic properties of these compounds. Such studies have revealed the stability of the molecules arising from hyper-conjugative interactions and charge delocalization. The detailed understanding of the molecular structure is essential in designing materials with specific electronic and optical properties (Sheena Mary et al., 2015).

Cytotoxicity and Antimicrobial Activity

Various derivatives of (2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile have been studied for their cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents. The importance of the cyanide moiety in these compounds has been emphasized for their cytotoxicity. Some derivatives have shown broad-spectrum cytotoxicity, and specific compounds have been identified as lead compounds for the development of novel anticancer drugs (Mark Tarleton et al., 2012).

Safety And Hazards

The specific safety and hazard information for “(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile” is not provided in the resources I found. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-14-7-6-12(15(17)9-14)8-13(10-18)11-4-2-1-3-5-11/h1-9H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHRQRSPYKVJB-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dichlorophenyl)-2-phenylacrylonitrile

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